N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with a distinct structure characterized by its cyclopropyl, pyridazine, and benzenesulfonamide moieties. This compound finds application in various fields, from medicinal chemistry to industrial processes, thanks to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Key steps include:
Formation of the pyridazine ring: : This is often achieved through cyclization reactions, involving precursors like hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the cyclopropyl group: : This can be incorporated using cyclopropyl derivatives through substitution reactions.
Formation of the benzenesulfonamide moiety: : This generally involves sulfonation reactions using sulfonyl chloride derivatives.
Industrial Production Methods
In industrial settings, the preparation of this compound might employ more efficient catalysts and optimized reaction conditions to enhance yield and purity. Continuous flow processes and automation might also play roles in scaling up the synthesis while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide undergoes several types of chemical reactions:
Reduction: : Using agents such as lithium aluminium hydride or sodium borohydride, typically aimed at reducing carbonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives or nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Organic solvents like methanol, ethanol, dichloromethane.
Major Products
The specific products from these reactions depend on the conditions and reagents used. Oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions lead to various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, it is used in studying enzyme inhibition and receptor binding due to its specific structural features.
Medicine
In medicine, it is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Industrial applications include its use as an intermediate in the synthesis of dyes, agrochemicals, and other organic materials.
Mechanism of Action
Molecular Targets
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to its observed effects.
Pathways Involved
The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context in which the compound is applied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-cyclopropylpyridazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Highlighting Uniqueness
What sets N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide apart is its specific combination of cyclopropyl, pyridazine, and benzenesulfonamide structures, conferring unique chemical reactivity and biological activity profiles.
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Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-3-4-13(2)16(11-12)24(22,23)18-9-10-20-17(21)8-7-15(19-20)14-5-6-14/h3-4,7-8,11,14,18H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKNEAONRILIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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